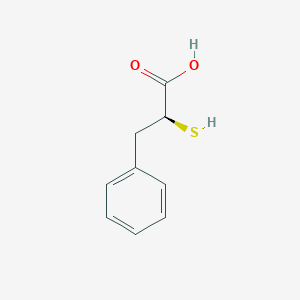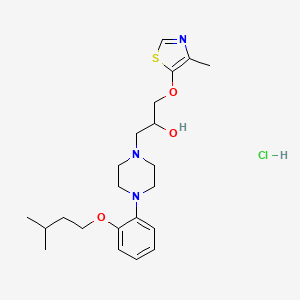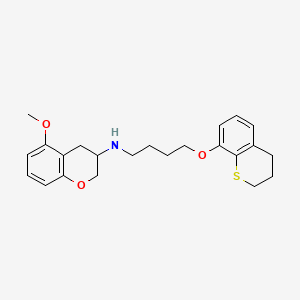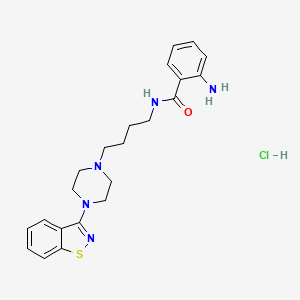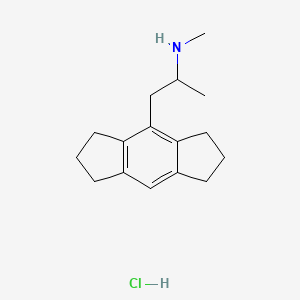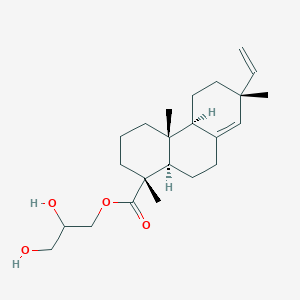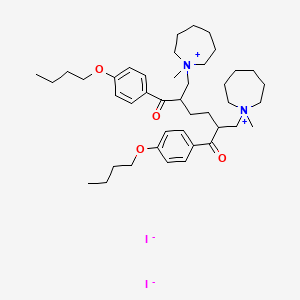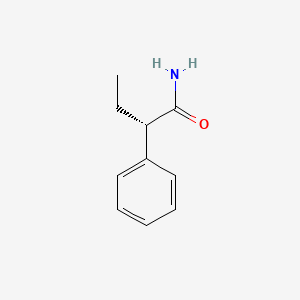
2-Phenylbutyramide, (+)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenylbutyramide, (+)- is a chiral compound belonging to the class of acetamides. It is characterized by the presence of a phenyl group attached to the butyramide structure. This compound is known for its pharmacological activities and is used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions: 2-Phenylbutyramide, (+)- can be synthesized through several methods. One common method involves the reaction of 2-phenylbutyric acid with ammonia or an amine under appropriate conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the amide bond .
Industrial Production Methods: In industrial settings, the production of 2-Phenylbutyramide, (+)- often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its desired form .
化学反応の分析
Types of Reactions: 2-Phenylbutyramide, (+)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products Formed:
Oxidation: Formation of 2-phenylbutyric acid.
Reduction: Formation of 2-phenylbutylamine.
Substitution: Formation of various substituted phenylbutyramides.
科学的研究の応用
2-Phenylbutyramide, (+)- has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of amide bond formation and reactivity.
Biology: Investigated for its potential biological activities, including anticonvulsant and anticancer properties.
Medicine: Explored for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the synthesis of other chemical compounds and as an intermediate in various industrial processes
作用機序
The mechanism of action of 2-Phenylbutyramide, (+)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
2-Phenylbutyramide, (+)- can be compared with other similar compounds, such as:
2-Phenylpropionamide: Similar in structure but differs in the length of the carbon chain.
N-carbamoyl-2-phenylbutyramide: Exhibits different solubility and hydrogen bonding properties
Uniqueness: 2-Phenylbutyramide, (+)- is unique due to its specific chiral configuration and the resulting pharmacological activities. Its distinct molecular structure allows for unique interactions with biological targets, making it valuable in various research and industrial applications .
特性
CAS番号 |
13490-76-1 |
|---|---|
分子式 |
C10H13NO |
分子量 |
163.22 g/mol |
IUPAC名 |
(2S)-2-phenylbutanamide |
InChI |
InChI=1S/C10H13NO/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H2,11,12)/t9-/m0/s1 |
InChIキー |
UNFGQCCHVMMMRF-VIFPVBQESA-N |
異性体SMILES |
CC[C@@H](C1=CC=CC=C1)C(=O)N |
正規SMILES |
CCC(C1=CC=CC=C1)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



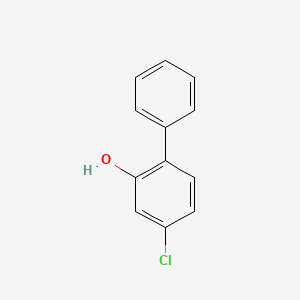

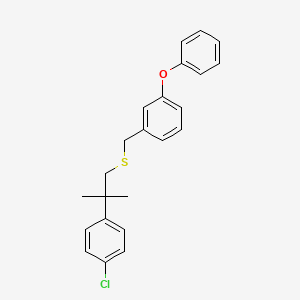
![[(2S)-2-[[3-(5-fluoropyridin-2-yl)pyrazol-1-yl]methyl]-1,3-oxazinan-3-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone;hydrate](/img/structure/B12762248.png)
